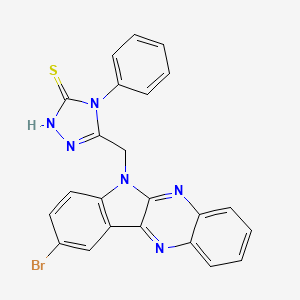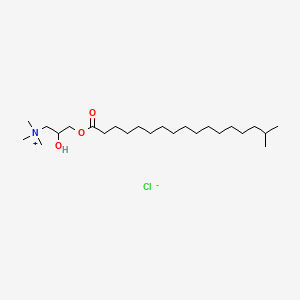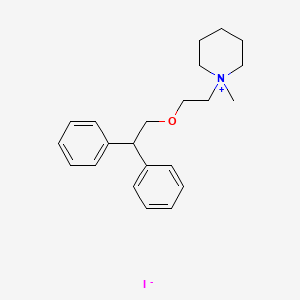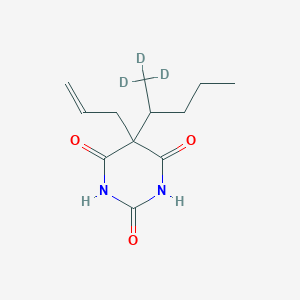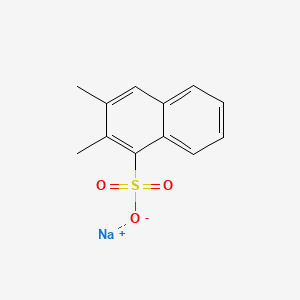
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dimethyl-1-naphthalenesulfonate: is an organic compound with the molecular formula C12H11NaO3S. It is a derivative of naphthalene, where two methyl groups are attached to the second and third positions of the naphthalene ring, and a sulfonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 2,3-dimethyl-1-naphthalenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of other naphthalene derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study the interactions of sulfonate groups with biological molecules. It can also be used in the development of sulfonate-based drugs and as a model compound in biochemical studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-containing pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used as a surfactant, dispersant, and emulsifying agent. It is also employed in the formulation of detergents, cleaning agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, enzymes, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Sodium 1-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the first position of the naphthalene ring.
Sodium 2-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the second position of the naphthalene ring.
Sodium 2,3-diisopropylnaphthalene-1-sulfonate: Similar structure but with isopropyl groups instead of methyl groups.
Uniqueness: Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups at the second and third positions of the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective.
Properties
CAS No. |
121234-91-1 |
|---|---|
Molecular Formula |
C12H11NaO3S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


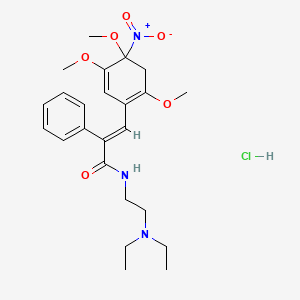

![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)

![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
